Deae-cellulose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble

Synonyms

Canonical SMILES

Isomeric SMILES

Cellulose is a complex carbohydrate, specifically a polysaccharide, composed of linear chains of D-glucose units linked by β(1→4)-glycosidic bonds. This structural feature distinguishes cellulose from other polysaccharides like starch and glycogen, which contain α(1→4)-glycosidic bonds. Cellulose forms a straight-chain polymer that adopts a rigid, rod-like conformation due to extensive hydrogen bonding between hydroxyl groups on adjacent chains, contributing to its high tensile strength and insolubility in water. It is the most abundant organic polymer on Earth, primarily synthesized by plants, algae, and some bacteria, with an estimated production exceeding 500 billion tons annually .

Cellulose as a Sustainable Material

One key area of research focuses on the development of sustainable materials using cellulose. Due to its natural abundance and biodegradability, cellulose offers a potential solution to the environmental problems associated with non-renewable and non-degradable materials. Researchers are exploring the use of cellulose in various applications, such as:

- Biodegradable packaging materials: Replacing traditional plastics with cellulose-based alternatives can significantly reduce plastic waste and its environmental impact.

- Biocomposites: Cellulose can be used as a reinforcement material in composite materials, offering lightweight and strong alternatives for construction, transportation, and other industries [].

- Biofuels: Cellulose can be converted into biofuels through various processes, offering a renewable and sustainable alternative to fossil fuels [].

Cellulose in Nanotechnologies

Cellulose can be broken down into nanocellulose, a material with unique properties at the nanoscale. These properties, including high surface area, strength, and biocompatibility, make nanocellulose attractive for various research applications in nanotechnologies, such as:

- Drug delivery: Nanocellulose can be used to develop drug delivery systems that can target specific tissues and release drugs in a controlled manner [].

- Sensors: Nanocellulose can be used to develop sensors for various environmental and biological applications due to its ability to interact with specific molecules [].

- Energy storage: Nanocellulose-based materials are being explored for their potential in energy storage applications, such as supercapacitors and batteries [].

Cellulose in Biomedical Applications

The biocompatibility and inherent properties of cellulose make it a promising material for various biomedical research applications, including:

- Tissue engineering: Cellulose scaffolds are being developed to support cell growth and regeneration for tissue repair and disease treatment [].

- Wound healing: Cellulose-based dressings are being investigated for their potential to promote wound healing due to their ability to absorb fluids and promote cell adhesion [].

- Drug delivery: Similar to nanocellulose, cellulose-based materials can be used to deliver drugs in a controlled manner to specific sites within the body [].

- Acid Hydrolysis: Involves the addition of water in the presence of acid, leading to the cleavage of glycosidic bonds.

- Enzymatic Hydrolysis: Enzymes such as endocellulases and exocellulases act sequentially to break down cellulose into cellobiose and ultimately glucose .

- Thermolysis: At elevated temperatures (above 350 °C), cellulose decomposes into char and volatile products through pyrolysis .

Cellulose synthesis occurs primarily in plants through a process involving cellulose synthase enzymes. The synthesis pathway includes:

- Initiation: Cellulose synthase initiates polymerization using UDP-glucose as a precursor.

- Elongation: Glucose units are added sequentially to form long chains while releasing water molecules.

- Assembly: The newly formed cellulose chains aggregate to form microfibrils, which are further organized into fibers .

Additionally, certain tunicate animals synthesize cellulose in their tests, where it is referred to as tunicin .

Cellulose has a wide range of applications across various industries:

- Paper and Packaging: Cellulose fibers are essential for paper production and biodegradable packaging materials.

- Textiles: Cellulose derivatives like rayon and cellophane are used in clothing and other fabrics.

- Food Industry: It serves as a food additive for thickening and stabilizing products.

- Pharmaceuticals: Cellulose is used as an excipient in drug formulations due to its binding properties .

- Biocomposites: It is employed in creating composite materials for construction and automotive industries due to its strength and lightweight properties.

Research has shown that cellulose interacts significantly with water despite being insoluble in it. The hydrogen bonding networks within cellulose contribute to its amphiphilic nature, allowing it to form composites with other materials such as proteins and lipids. Studies have indicated that the binding capacity of hemicelluloses like xyloglucan can vary based on molecular weight and source of cellulose, influencing its structural properties

Several compounds share structural or functional similarities with cellulose. Here’s a comparison highlighting their uniqueness: Cellulose's uniqueness lies in its linear structure and high degree of crystallinity compared to these compounds, contributing to its exceptional mechanical properties and resistance to degradation .Compound Structure Type Key Features Starch Branched polysaccharide Composed of α(1→4) glycosidic bonds; energy storage in plants Glycogen Highly branched polysaccharide Energy storage in animals; similar to starch but more extensively branched Chitin Linear polysaccharide Composed of N-acetylglucosamine; found in exoskeletons of arthropods Hemicellulose Branched polysaccharide Comprises various sugars; acts as a filler between cellulose fibers Lignin Complex aromatic polymer Provides rigidity and resistance against microbial degradation

Cellulose is an organic compound with the molecular formula (C₆H₁₀O₅)ₙ, where n represents the degree of polymerization and indicates the number of glucose units in the polymer chain [1] [3]. This polysaccharide consists of a linear chain of several hundred to many thousands of β(1→4) linked D-glucose units [1]. The molecular weight per glucose unit is 162.14 grams per mole, calculated from the chemical formula of the repeating anhydroglucose unit [19].

The basic structure of cellulose is fundamentally different from other glucose polymers due to its β-configuration at the anomeric carbon [1] [4]. Each glucose unit in cellulose adopts the β-D-glucopyranose form, which positions the hydroxyl groups in specific orientations that enable extensive hydrogen bonding [4]. The polymer chain adopts an extended and rather stiff rod-like conformation, aided by the equatorial conformation of the glucose residues [1].

Cellulose is the most abundant organic polymer on Earth, serving as an important structural component of the primary cell wall of green plants, many forms of algae, and the oomycetes [1] [3]. The compound appears as a white, odorless powder that is insoluble in water and most organic solvents [1] [19]. It exhibits biodegradable properties while maintaining chemical stability under normal conditions [1] [3].

Table 1: Basic Structural and Physical Properties of Cellulose

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | (C₆H₁₀O₅)ₙ | Multiple sources [1] [3] [19] |

| Molecular Weight per glucose unit | 162.14 g/mol | Chemical formula calculation [19] |

| Density (crystalline) | 1.5-1.66 g/cm³ | Literature range [17] [19] |

| Melting Point | 467°C (pulse tests) | Dauenhauer et al. (2016) [1] |

| Crystalline to amorphous transition | 320°C at 25 MPa pressure | Literature data [1] [19] |

| Glass Transition Temperature | 260-270°C | BYJU'S Chemistry [19] |

| Appearance | White, odorless powder | Multiple sources [1] [19] |

| Solubility in water | Insoluble | Multiple sources [1] [3] |

| Chemical stability | Biodegradable, chemically stable | Multiple sources [1] [3] |

β-1,4-Glycosidic Linkages

The β-1,4-glycosidic linkages in cellulose represent the fundamental structural feature that distinguishes this polysaccharide from other glucose polymers [1] [4]. These linkages form through condensation reactions between the β-anomeric carbon (C1) of one glucose unit and the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit [3] [8].

The β-configuration at the anomeric carbon creates a critical structural difference compared to α-1,4-glycosidic bonds found in starch and glycogen [1] [15]. This linkage motif requires that consecutive β-glucose molecules be rotated 180 degrees relative to each other to form the glycosidic bond [4] [8]. This alternating orientation creates a linear, extended chain structure rather than the helical conformations observed in α-linked polysaccharides [4].

The β-1,4-glycosidic linkages are stabilized by flanking hydrogen bonds on either side of each glycosidic connection [11]. These linkages exhibit remarkable stability, contributing to cellulose's resistance to hydrolysis under normal conditions [1]. The covalent nature of these bonds, combined with their geometric arrangement, provides the primary structural framework that enables cellulose to function as a load-bearing structural material [11].

Each glucose unit in a cellulose chain is joined to the next by a covalent carbon-oxygen-carbon linkage that is flanked by two hydrogen bonds [11]. This geometry creates a form of cooperativity between covalent and hydrogen bonding, where mechanical tension can straighten the zigzag conformation of the cellulose chain [11]. The β-1,4-glycosidic linkages remain intact while the flanking hydrogen bonds respond to mechanical stress [11].

Degree of Polymerization

The degree of polymerization in cellulose varies significantly depending on the source and processing conditions, representing one of the most important structural parameters that determines the physical and mechanical properties of the polymer [1] [5]. The degree of polymerization refers to the number of glucose units that comprise a single cellulose molecule [1].

Natural cellulose exhibits a wide range of polymerization degrees across different sources [1] [5]. Wood pulp cellulose typically contains chains with 300 to 1,700 glucose units, while cotton fibers and other plant fibers demonstrate much higher degrees of polymerization, ranging from 800 to 10,000 units [1] [5]. Bacterial cellulose, synthesized by microorganisms, often exhibits even higher molecular weights with degrees of polymerization reaching 2,000 to 8,000 units [5].

The degree of polymerization directly correlates with molecular weight, where each glucose unit contributes approximately 162.14 daltons to the total molecular mass [22]. Industrial cellulose products show varying degrees of polymerization based on their intended applications [22]. Microcrystalline cellulose, commonly used in pharmaceutical and food applications, typically exhibits degrees of polymerization between 100 and 400 units [22].

Table 2: Degree of Polymerization and Molecular Weight Data

| Source Type | Degree of Polymerization (DP) | Molecular Weight Range | Reference |

|---|---|---|---|

| Wood pulp | 300-1,700 | 48,600-275,400 Da | Wikipedia [1] |

| Cotton fibers | 800-10,000 | 129,700-1,621,400 Da | Multiple sources [1] [5] |

| Plant fibers (general) | 800-10,000 | 129,700-1,621,400 Da | Multiple sources [1] [5] |

| Bacterial cellulose | 2,000-8,000 | 324,300-1,297,100 Da | Literature estimates [5] |

| Microcrystalline cellulose | 100-400 | 16,200-64,900 Da | Commercial specifications [22] |

| Cellodextrins (degraded) | 10-100 | 1,620-16,200 Da | Degradation studies [22] |

| High molecular weight forms | Up to 20,000 | Up to 3,242,800 Da | Research literature [5] |

Degradation of cellulose through various chemical or enzymatic processes results in shorter chain lengths, producing cellodextrins with degrees of polymerization typically ranging from 10 to 100 units [22]. These shorter molecules, in contrast to long-chain cellulose, are typically soluble in water and organic solvents [1]. The measurement of degree of polymerization serves as a critical parameter in assessing cellulose degradation and quality in industrial applications [22].

Hydrogen Bonding Networks

The hydrogen bonding networks in cellulose represent one of the most critical structural features that determine the physical properties, mechanical strength, and insolubility of this biopolymer [6] [9]. These networks involve both intramolecular hydrogen bonds within individual cellulose chains and intermolecular hydrogen bonds between adjacent chains [6] [24].

The hydrogen bonding system in cellulose has been extensively studied using neutron diffraction, X-ray crystallography, and solid-state nuclear magnetic resonance spectroscopy [6] [25]. Two distinct hydrogen bonding networks, designated as Network A and Network B, have been proposed based on crystallographic studies of cellulose Iβ [6] [25]. These networks differ in the specific arrangements of intermolecular hydrogen bonds while maintaining the same intramolecular bonding pattern [6].

The strength of individual hydrogen bonds in cellulose ranges from 17 to 30 kilojoules per mole, with the stabilization energy being comparable to hydrogen bonds found in other simple alcohols [31]. However, the unique arrangement and density of these bonds in cellulose create a cooperative network that provides exceptional mechanical properties [31]. The hydrogen bonds are primarily electrostatic in nature, with distances typically ranging from 2.7 to 3.1 angstroms [25] [31].

Intramolecular Hydrogen Bonds

Intramolecular hydrogen bonds in cellulose form within individual polymer chains and play a crucial role in stabilizing the extended chain conformation [9] [12]. The primary intramolecular hydrogen bond occurs between the O3-H group of one glucose residue and the O5 ring oxygen of the preceding glucose unit along the same chain [9] [25].

This O3-H···O5 hydrogen bond exhibits well-defined geometry with distances typically ranging from 2.7 to 2.9 angstroms [25]. The bond energy for this intramolecular interaction is estimated to be between 17 and 25 kilojoules per mole [31]. The hydrogen atoms involved in these intramolecular O3···O5 hydrogen bonds maintain well-defined positions in the crystal structure, as demonstrated by neutron diffraction studies [25].

Another significant intramolecular hydrogen bond involves the O2-H group forming a connection with the O6 hydroxymethyl group of the next glucose residue within the same chain [9] [12]. This bond requires the hydroxymethyl group to adopt the trans-gauche conformation at C6, which is characteristic of crystalline cellulose [9]. The trans-gauche conformation at C6 in the core chains allows O6 to accept an intramolecular hydrogen bond from O2 of the preceding residue of the same chain [9].

The intramolecular hydrogen bonding pattern creates a stabilized flat ribbon conformation for each cellulose chain [9]. This conformation is essential for the proper packing of chains in the crystalline structure and contributes to the mechanical properties of cellulose fibers [9] [12]. The intramolecular bonds parallel to the glycosidic linkage provide additional stabilization to the β-1,4-glycosidic bonds [9].

Intermolecular Hydrogen Bonds

Intermolecular hydrogen bonds form between adjacent cellulose chains and are responsible for organizing individual chains into cohesive sheets and subsequently into the three-dimensional crystal structure [6] [25]. These bonds are critical for the mechanical strength and insolubility of cellulose [13] [26].

The primary intermolecular hydrogen bonds involve the O2-H and O6-H groups forming connections with hydroxyl oxygens on neighboring chains [25]. In Network A, the predominant arrangement identified in cellulose Iβ, the O6-H group forms hydrogen bonds with the O3 hydroxyl of an adjacent chain [6] [25]. The distances for these intermolecular O6-H···O3 bonds typically range from 2.7 to 2.8 angstroms [25].

In the alternative Network B arrangement, the O6-H group forms hydrogen bonds with the O2 hydroxyl of neighboring chains [6] [25]. These O6-H···O2 bonds exhibit slightly longer distances, typically ranging from 2.9 to 3.1 angstroms [25]. The choice between Network A and Network B arrangements can vary within the same cellulose microfibril, contributing to structural heterogeneity [6].

Table 3: Hydrogen Bond Parameters in Cellulose

| Hydrogen Bond Type | Distance (Å) | Energy (kJ/mol) | Location | Reference |

|---|---|---|---|---|

| O3-H···O5 (intramolecular) | 2.7-2.9 | 17-25 | Within chain | NMR/X-ray studies [6] [25] |

| O2-H···O6 (intermolecular) | 2.8-3.0 | 20-30 | Between chains in sheet | Neutron diffraction [25] |

| O6-H···O3 (intermolecular, Network A) | 2.7-2.8 | 15-25 | Between chains in sheet | Crystal structure [6] [25] |

| O6-H···O2 (intermolecular, Network B) | 2.9-3.1 | 15-20 | Between chains in sheet | Crystal structure [6] [25] |

| O-H···O (average all types) | 2.8 ± 0.2 | 17-30 | Various | Review literature [31] |

| Weak C-H···O interactions | 3.2-3.6 | 2-8 | Between sheets | Weak interactions [18] [31] |

The intermolecular hydrogen bonds organize cellulose chains into sheets, with each chain forming edge-to-edge connections with its neighbors [30]. For cellulose I, only one intermolecular hydrogen bond exists per glucose residue, contributing approximately 90 kilojoules per mole to the energy required to isolate a single chain [31]. Between these hydrogen-bonded sheets, weaker van der Waals forces and C-H···O interactions provide additional cohesive energy [18] [31].

Chain Conformation and Packing

The chain conformation and packing arrangement in cellulose represent sophisticated structural organization that enables the polymer to function as a high-strength structural material [17] [21]. Cellulose chains adopt a flat-ribbon, twofold helical conformation and assemble into sheets through edge-to-edge hydrogen bonding [30]. These sheets subsequently stack into a crystalline lattice whose organization increases with microfibril size [30].

The individual cellulose chains exhibit a flat ribbon conformation with a 180-degree twist between successive glucose residues [9] [30]. This conformation is stabilized by the intramolecular hydrogen bonding pattern described previously, creating an extended and rigid structure [9]. The flat ribbon shape is essential for the efficient packing of chains in the crystalline regions of cellulose microfibrils [30].

Cellulose Iβ, the predominant form found in higher plants, adopts a monoclinic crystal system with space group P2₁ [25]. The unit cell contains two parallel cellulose chains with slightly different conformations, organized in a "parallel-up" fashion where all chains point in the same direction [21] [25]. This parallel arrangement has been confirmed through electron microscopic methods and direct staining of chain ends [21].

Table 4: Crystal Structure Parameters for Cellulose Iβ

| Parameter | Experimental Value | Simulation Value | Reference |

|---|---|---|---|

| Space Group | P2₁ | P2₁ | Nishiyama et al. [25] |

| Unit Cell Dimension a | 7.784 Å | 8.37 ± 0.13 Å | Nishiyama et al. [25] |

| Unit Cell Dimension b | 8.201 Å | 8.16 ± 0.14 Å | Nishiyama et al. [25] |

| Unit Cell Dimension c | 10.38 Å | 10.51 ± 0.13 Å | Nishiyama et al. [25] |

| Unit Cell Angle α | 90° | 90° | Monoclinic system [25] |

| Unit Cell Angle β | 96.5° | 91.0 ± 0.1° | Nishiyama et al. [25] |

| Unit Cell Angle γ | 90° | 90° | Monoclinic system [25] |

| Number of chains per unit cell | 2 | 2 | X-ray diffraction [25] |

| Chain direction | Parallel-up | Parallel-up | Electron microscopy [21] |

| Crystal density | 1.656 g/cm³ | 1.501 g/cm³ | X-ray diffraction [17] [25] |

The packing arrangement involves both crystalline and disordered regions within cellulose microfibrils [30]. Solid-state nuclear magnetic resonance studies have revealed at least two forms of cellulose coexisting in microfibrils from higher plants: a crystalline form with the trans-gauche conformation at C6, and more mobile, less ordered forms with gauche-trans or gauche-gauche C6 conformations [30].

The crystalline core of cellulose microfibrils contains chains with well-defined hydrogen bonding networks and rigid conformations [30]. Surface chains exhibit greater conformational flexibility, with the ability to adopt different C6 conformations that affect their hydrogen bonding patterns [30]. This structural heterogeneity contributes to the mechanical properties of cellulose, providing both strength and some degree of flexibility [30].

The chain packing in cellulose involves both strong intramolecular and intermolecular interactions [17]. Molecular dynamics simulations indicate that cellulose undergoes a phase transition at elevated temperatures (450-550 K), where the lattice parameters change significantly [17]. This transition represents a change from the normal Iβ structure to a high-temperature phase with altered chain packing [17].

Structural Comparison with Other Polysaccharides

The structural characteristics of cellulose can be best understood through comparison with other biologically important polysaccharides, particularly those that share glucose as a monomer unit or serve similar structural functions [15] [29]. These comparisons highlight the unique features that enable cellulose to function as a structural polymer while other glucose-based polysaccharides serve primarily as energy storage molecules [15].

Starch, composed of α-D-glucose units linked by α-1,4-glycosidic bonds in amylose and additional α-1,6-glycosidic bonds in amylopectin, exhibits fundamentally different structural properties compared to cellulose [15] [29]. The α-configuration at the anomeric carbon creates helical chain conformations rather than the extended linear structure of cellulose [15]. This helical arrangement results in weaker intermolecular interactions and water solubility, making starch suitable for energy storage but unsuitable for structural applications [15].

Glycogen shares the same α-1,4 and α-1,6-glycosidic linkage pattern as amylopectin but exhibits much higher degrees of branching [15] [29]. The highly branched structure of glycogen creates a compact, globular molecule that is readily soluble in water and easily accessed by enzymes for rapid energy mobilization [15]. This contrasts sharply with the linear, extended structure of cellulose that provides mechanical strength but resists enzymatic degradation [15].

Chitin represents the most structurally similar polysaccharide to cellulose, composed of N-acetyl-β-D-glucosamine units linked by β-1,4-glycosidic bonds [29]. The β-1,4-linkage pattern creates the same extended linear chain structure found in cellulose [29]. However, the presence of acetamido groups in place of hydroxyl groups at C2 creates additional intermolecular hydrogen bonding opportunities, making chitin even less soluble than cellulose [29].

Table 5: Structural Comparison of Cellulose with Other Polysaccharides

| Polysaccharide | Monomer Unit | Linkage Type | Chain Structure | Hydrogen Bonding | Solubility | Function |

|---|---|---|---|---|---|---|

| Cellulose | β-D-glucose | β-1,4-glycosidic | Linear, extended | Extensive intra- and intermolecular | Insoluble in water | Structural support |

| Starch (Amylose) | α-D-glucose | α-1,4-glycosidic | Linear, helical | Weak intramolecular | Soluble in hot water | Energy storage |

| Starch (Amylopectin) | α-D-glucose | α-1,4 and α-1,6-glycosidic | Branched, helical | Weak intramolecular | Soluble in hot water | Energy storage |

| Glycogen | α-D-glucose | α-1,4 and α-1,6-glycosidic | Highly branched | Weak intramolecular | Soluble in water | Energy storage |

| Chitin | N-acetyl-β-D-glucosamine | β-1,4-glycosidic | Linear, extended | Strong intra- and intermolecular | Insoluble in water | Structural support |

| Chitosan | β-D-glucosamine | β-1,4-glycosidic | Linear, extended | Strong intra- and intermolecular | Soluble in acidic solutions | Antimicrobial, wound healing |

The structural differences between cellulose and storage polysaccharides directly relate to their biological functions [15] [29]. The extended linear structure of cellulose, stabilized by extensive hydrogen bonding networks, provides high tensile strength and resistance to degradation [15]. The multiple hydroxyl groups on glucose units from one cellulose chain form hydrogen bonds with oxygen atoms on neighboring chains, creating microfibrils with exceptional mechanical properties [1].

In contrast, the helical structures of starch polymers and the highly branched structure of glycogen facilitate enzyme access and rapid hydrolysis for energy release [15] [29]. The weak intermolecular interactions in these storage polysaccharides enable their dissolution in aqueous environments where metabolic enzymes can efficiently cleave the glycosidic bonds [15].

Physical Description

Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH]

White powder; [Sigma-Aldrich MSDS]

Odorless, white substance.

Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

decomposes

Decomposes

Heavy Atom Count

Density

1.27-1.61

Melting Point

500-518 °F (decomposes)

500-518 °F (Decomposes)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3065 of 3125 companies (only ~ 1.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Vapor Pressure

0 mmHg (approx)

Other CAS

9013-34-7

99331-82-5

Wikipedia

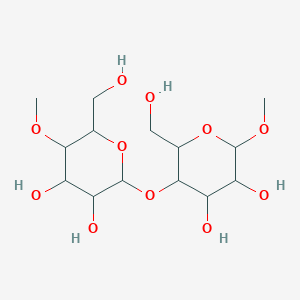

Cellobiose

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Cosmetics -> Viscosity controlling; Bulking; Opacifying; Absorbent

General Manufacturing Information

Cellulose, 2-(diethylamino)ethyl ether: ACTIVE

Dates

Explore Compound Types